molecular formula C9H12N2O2 B1469396 Ethyl 2-(6-aminopyridin-3-yl)acetate CAS No. 1174229-72-1

Ethyl 2-(6-aminopyridin-3-yl)acetate

Cat. No. B1469396
M. Wt: 180.2 g/mol
InChI Key: NWTXSJATDFOMAE-UHFFFAOYSA-N
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Description

Ethyl 2-(6-aminopyridin-3-yl)acetate, also known as EAPA, is a key reagent in various organic synthesis reactions. It has a molecular weight of 180.21 . The compound appears as a yellow to brown powder, crystals, or liquid .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (6-amino-3-pyridinyl)acetate . The InChI code is 1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

Ethyl 2-(6-aminopyridin-3-yl)acetate is sparingly soluble with a solubility of 6.39 mg/ml . It has a molar refractivity of 49.31 . The compound has a lipophilicity Log Po/w (iLOGP) of 1.76 .

Scientific Research Applications

Reactivity and Synthesis Studies

  • Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, synthesized using 2-aminopyridine, Meldrum’s acid, and aryl glyoxals or aryl aldehydes, show the reactivity of these compounds under different conditions (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Anticancer Agents

  • Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate was used as a precursor in synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which were tested for their effects on the proliferation and survival of cancer cells (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Photophysical Properties

Antiallergic Compounds

  • N-(pyridin-4-yl)-(indol-3-yl)acetamides were synthesized as potential antiallergic agents. These compounds were tested for their potency and effectiveness in various assays, highlighting the role of ethyl acetate derivatives in medicinal chemistry (Menciu et al., 1999).

Synthesis of Complex Molecules

  • Research on the synthesis of complex molecules, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives, showcases the applications of ethyl acetate derivatives in the creation of diverse organic compounds (Mohamed, 2014).

Cognitive Enhancement

  • Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides were studied for their effects on learning and memory facilitation in mice, providing insights into the potential neuropharmacological applications of these compounds (Li Ming-zhu, 2012).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 2-(6-aminopyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTXSJATDFOMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-aminopyridin-3-yl)acetate

Synthesis routes and methods

Procedure details

A mixture of ethyl (6-nitropyridin-3-yl)acetate (0.9 g, 4.28 mmol), Pd/C (10%, 0.1 g) in MeOH (50 mL) was stirred for 2 hours under H2 atmosphere at room temperature. The mixture was filtered and concentrated to give ethyl (6-aminopyridin-3-yl)acetate.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Kumpina, V Baskevics, GD Walby, BR Tessier… - Synlett, 2023 - thieme-connect.com
Triplex-forming peptide nucleic acids (PNAs) require chemical modifications for efficient, sequence specific recognition of DNA and RNA at physiological pH. Our research groups have …
Number of citations: 0 www.thieme-connect.com
I Kumpina, N Brodyagin, JA MacKay… - The Journal of …, 2019 - ACS Publications
Triple-helix formation, using Hoogsteen hydrogen bonding of triplex-forming oligonucleotides, represents an attractive method for sequence-specific recognition of double-stranded …
Number of citations: 27 pubs.acs.org
SK Cheruiyot - 2017 - search.proquest.com
Design, Synthesis and Biophysical Properties of Amide Modified Nucleic Acid Analogues for Biological Applications in RNA Interference and Imaging Abstract The small non-coding …
Number of citations: 0 search.proquest.com
S Gadre - 2019 - scholar.archive.org
This work mainly focuses on the synthesis of pyrrolo [2, 3-b] pyridones as part of a larger modular system of heterocyclic ligands that is designed to bind DNA in a sequence selective …
Number of citations: 2 scholar.archive.org

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